

# DNL343 and Neuronal Protein Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DNL343** is an investigational, brain-penetrant small molecule designed to restore protein homeostasis in neurons by activating the eukaryotic initiation factor 2B (eIF2B). Chronic activation of the Integrated Stress Response (ISR), a key cellular pathway regulating protein synthesis, is implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). **DNL343**'s targeted activation of eIF2B aims to mitigate the detrimental effects of a hyperactive ISR, including the formation of stress granules and aggregation of pathological proteins like TDP-43. This technical guide provides an in-depth overview of **DNL343**'s mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

# Introduction: The Integrated Stress Response and Neurodegeneration

The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells activate in response to a variety of stressors, including viral infection, amino acid deprivation, and protein misfolding.[1][2][3] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEF),



eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage cellular stress. However, this also paradoxically allows for the preferential translation of certain stress-response proteins, such as Activating Transcription Factor 4 (ATF4).[5]

While acute activation of the ISR is a protective, homeostatic mechanism, chronic ISR activation can be detrimental and is increasingly implicated in neurodegenerative diseases.[6] In conditions like ALS, persistent ISR activation is thought to contribute to the formation of pathological stress granules, which can sequester essential RNA-binding proteins like TDP-43, leading to their aggregation and subsequent neuronal dysfunction and death.[7][8][9][10]

**DNL343** is a novel therapeutic candidate that directly targets and activates eIF2B, aiming to counteract the effects of chronic ISR activation and restore normal protein synthesis in neurons.[5][6][11]

#### Mechanism of Action of DNL343

**DNL343** is a potent and selective activator of eIF2B.[6] It functions by stabilizing the active, decameric conformation of the eIF2B complex, thereby enhancing its GEF activity.[11] This allows eIF2B to more efficiently recycle eIF2-GDP to its active eIF2-GTP form, even in the presence of phosphorylated eIF2α. By boosting eIF2B activity, **DNL343** helps to overcome the translational repression imposed by the ISR.[5] This restoration of protein synthesis is hypothesized to prevent the formation of stress granules, reduce the aggregation of TDP-43, and ultimately improve neuronal survival.[1][7]

### **Signaling Pathway**

The following diagram illustrates the Integrated Stress Response pathway and the mechanism by which **DNL343** modulates it.





Click to download full resolution via product page

**DNL343** activates eIF2B to counter the Integrated Stress Response.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **DNL343**.

## **Table 1: Preclinical Efficacy Data**



| Model System                              | Endpoint                         | Treatment | Result                                          | Reference |
|-------------------------------------------|----------------------------------|-----------|-------------------------------------------------|-----------|
| eIF2B loss-of-<br>function mice           | Motor Function<br>(Balance Beam) | DNL343    | Normalized motor function                       | [12]      |
| eIF2B loss-of-<br>function mice           | Body Weight                      | DNL343    | Normalized body weight gain                     | [13]      |
| Optic Nerve<br>Crush Model                | Retinal Ganglion<br>Cell Loss    | DNL343    | Reduced<br>neuronal loss                        | [2]       |
| Cellular models<br>of ALS                 | Stress Granule<br>Formation      | DNL343    | Inhibited and reversed stress granule formation | [2]       |
| Cellular models<br>of TDP-43<br>pathology | TDP-43<br>Aggregates             | DNL343    | Attenuated pathological TDP-43 aggregates       | [11]      |

Table 2: Phase 1 Clinical Trial Data (NCT04268784)



| Parameter                               | Population            | Dosing                                  | Value                      | Reference   |
|-----------------------------------------|-----------------------|-----------------------------------------|----------------------------|-------------|
| Pharmacokinetic<br>s                    |                       |                                         |                            |             |
| Plasma Half-life                        | Healthy<br>Volunteers | Multiple<br>Ascending<br>Doses          | 38–46 hours                | [7][14]     |
| CSF-to-unbound<br>Plasma Ratio          | Healthy<br>Volunteers | Multiple<br>Ascending<br>Doses          | 0.66–0.92                  | [7][14]     |
| Pharmacodynam ics (Biomarker Reduction) |                       |                                         |                            |             |
| CHAC1 Gene<br>Expression                | Healthy<br>Volunteers | Multiple<br>Ascending<br>Doses          | 66–94%<br>inhibition       | [7][14]     |
| ATF4 Protein<br>Levels                  | Healthy<br>Volunteers | Multiple<br>Ascending<br>Doses          | 50–73%<br>inhibition       | [7][14]     |
| Safety                                  |                       |                                         |                            |             |
| Participants                            | Healthy<br>Volunteers | Single & Multiple<br>Ascending<br>Doses | 95                         | [7][15][16] |
| Serious Adverse<br>Events               | Healthy<br>Volunteers | Single & Multiple<br>Ascending<br>Doses | 0 related to study<br>drug | [7][15][16] |
| Discontinuations                        | Healthy<br>Volunteers | Single & Multiple<br>Ascending<br>Doses | 0 related to study<br>drug | [7][15][16] |



Table 3: Phase 1b Clinical Trial Data in ALS Patients

(NCT05006352)

| Parameter                               | Population   | Dosing                  | Value                    | Reference |
|-----------------------------------------|--------------|-------------------------|--------------------------|-----------|
| Pharmacokinetic<br>s                    |              |                         |                          |           |
| CSF-to-unbound<br>Plasma Ratio          | ALS Patients | 28 days, once-<br>daily | 1.02–1.23                | [3][17]   |
| Pharmacodynam ics (Biomarker Reduction) |              |                         |                          |           |
| ATF4 and<br>CHAC1                       | ALS Patients | 28 days, once-<br>daily | Robust inhibition        | [3][17]   |
| Safety                                  |              |                         |                          |           |
| Participants                            | ALS Patients | 28 days, once-<br>daily | 29                       | [17]      |
| Tolerability                            | ALS Patients | 28 days, once-<br>daily | Generally well tolerated | [17]      |

# Table 4: Phase 2/3 HEALEY ALS Platform Trial (Regimen G) - Topline Results



| Endpoint                                                   | Participants<br>(DNL343 vs.<br>Placebo) | Result                    | Reference |
|------------------------------------------------------------|-----------------------------------------|---------------------------|-----------|
| Primary: Change in<br>ALSFRS-R and<br>Survival at 24 weeks | 186 vs. 139                             | Not met                   | [18]      |
| Secondary: Muscle<br>Strength                              | 186 vs. 139                             | No statistical difference | [18]      |
| Secondary:<br>Respiratory Function                         | 186 vs. 139                             | No statistical difference | [18]      |
| Safety                                                     | 186 vs. 139                             | Safe and well tolerated   | [18]      |

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of **DNL343**.

### **Optic Nerve Crush (ONC) Model in Mice**

The ONC model is utilized to induce acute neurodegeneration and assess the neuroprotective effects of **DNL343**.[2]

Workflow:





Click to download full resolution via product page

Workflow for the Optic Nerve Crush (ONC) model.



#### **Detailed Methodology:**

- Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[19][20]
- Surgical Procedure: A lateral canthotomy is performed, and the conjunctiva is incised to
  expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-10 seconds)
  at a specific distance from the globe using fine forceps.[19][20][21] Care is taken to avoid
  damaging the ophthalmic artery.
- Treatment: DNL343 or vehicle is administered, typically via oral gavage, at specified doses and time points relative to the crush injury.[2]
- Tissue Collection and Processing: At the end of the study period, mice are euthanized, and the retinas are dissected.
- Immunohistochemistry and Quantification: Retinal flat-mounts are immunostained with antibodies against RGC-specific markers (e.g., Brn3a, RBPMS). The number of surviving RGCs is then quantified by manual or automated cell counting from microscopic images.[11] [22][23][24][25]

## eIF2B Loss-of-Function (LOF) Mouse Model

This model recapitulates a chronic state of ISR activation and is used to evaluate the long-term therapeutic effects of **DNL343**.[2][4][26]

Workflow:





Click to download full resolution via product page

Workflow for the eIF2B Loss-of-Function (LOF) mouse model.

#### Detailed Methodology:

- Animal Model: Mice with a knock-in mutation in an eIF2B subunit (e.g., Eif2b5R132H/R132H) that reduces eIF2B's GEF activity are used.[4]
- Treatment: DNL343 is administered chronically, often mixed in the chow to allow for continuous, non-invasive dosing over several weeks or months.[2]
- Behavioral Assessment: Motor function is assessed using tests such as the balance beam or rotarod at regular intervals. Body weight is also monitored.[5]
- Biomarker Analysis: At the end of the study, brain and peripheral tissues are collected to quantify the levels of ISR biomarkers like ATF4 and CHAC1 using techniques such as qPCR or western blotting.[13]
- Histopathological Analysis: Brain sections are analyzed for neuropathological changes, including myelination status and glial activation (astrogliosis and microgliosis).[27]



## ISR Biomarker Quantification in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is used in clinical trials to assess the pharmacodynamic effects of **DNL343** in humans.[7]

Workflow:



Click to download full resolution via product page

Workflow for ISR biomarker quantification in PBMCs.

**Detailed Methodology:** 



- PBMC Isolation: PBMCs are isolated from whole blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture and Stimulation: Isolated PBMCs may be cultured and stimulated with a stress-inducing agent (e.g., thapsigargin) to activate the ISR ex vivo.[28]
- RNA and Protein Extraction: Following stimulation (or directly after isolation), cells are lysed,
   and RNA and protein are extracted using standard commercial kits.
- Quantification of CHAC1 mRNA: The expression level of CHAC1 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[28]
- Quantification of ATF4 Protein: The level of ATF4 protein is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or western blotting.[28]

## elF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the ability of **DNL343** to enhance the GEF activity of eIF2B.[18][29][30][31][32]

Workflow:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Denali Therapeutics Announces Topline Results for Regimen G Evaluating eIF2B Agonist DNL343 in the Phase 2/3 HEALEY ALS Platform Trial BioSpace [biospace.com]
- 2. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]

#### Foundational & Exploratory





- 3. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Cerebral Inflammatory Response in eIF2B Knock-In Mice: Implications for the Aetiology of Vanishing White Matter Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scienmag.com [scienmag.com]
- 7. neurology.org [neurology.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. TDP-43 Aggregation In Neurodegeneration: Are Stress Granules The Key? PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Longitudinal Analysis of Retinal Ganglion Cell Damage at Individual Axon Bundle Level in Mice Using Visible-Light Optical Coherence Tomography Fibergraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massgeneral.org [massgeneral.org]
- 13. mndassociation.org [mndassociation.org]
- 14. neurologylive.com [neurologylive.com]
- 15. alsnewstoday.com [alsnewstoday.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Denali Therapeutics Announces DNL343 Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial BioSpace [biospace.com]
- 18. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Optic nerve crush as a model of retinal ganglion cell degeneration Cammalleri Annals of Eye Science [aes.amegroups.org]
- 21. Video: An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [jove.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Evaluating Retinal Ganglion Cell Loss and Dysfunction PMC [pmc.ncbi.nlm.nih.gov]







- 25. Efficient Estimation of Retinal Ganglion Cell Number: a Stereological Approach PMC [pmc.ncbi.nlm.nih.gov]
- 26. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation | eLife [elifesciences.org]
- 31. The guanine nucleotide-exchange factor, eIF-2B PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DNL343 and Neuronal Protein Homeostasis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12390914#dnl343-s-impact-on-protein-homeostasis-in-neurons]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com